
Xanthotoxol
Overview
Description
Xanthotoxol (8-hydroxypsoralen) is a linear furanocoumarin derivative widely found in plants such as Cnidium monnieri, Citrus maxima, and Heracleum rapula . Structurally, it consists of a coumarin backbone with a hydroxyl group at the C-8 position (Figure 1). This compound exhibits diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and antiproliferative effects . Its anti-inflammatory properties are mediated through suppression of NF-κB and MAPK signaling pathways, reducing pro-inflammatory mediators like NO, PGE2, IL-6, and IL-1β in LPS-stimulated macrophages .
Preparation Methods
Synthetic Routes and Reaction Conditions: Xanthotoxol can be synthesized through several chemical routes. One common method involves the use of 8-hydroxyfuranocoumarin 8-O-methyltransferase, an enzyme that catalyzes the methylation of this compound to produce O-methylthis compound (xanthotoxin or methoxsalen) .
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources such as Cnidium monnieri. The extraction process includes solvent extraction, followed by chromatographic purification to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Xanthotoxol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of this compound .
Scientific Research Applications
Anti-Inflammatory Applications
Xanthotoxol exhibits significant anti-inflammatory effects, making it a potential therapeutic agent for inflammatory conditions. Research indicates that this compound inhibits the production of pro-inflammatory cytokines such as IL-6 and IL-1β in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This inhibition occurs through the suppression of the NF-κB and MAPK signaling pathways, which are critical in mediating inflammatory responses.
Key Findings:
- Mechanism : this compound reduces the phosphorylation of IκBα and prevents the nuclear translocation of NF-κB p65, leading to decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
- Safety Profile : In human skin patch tests, this compound did not induce adverse reactions at concentrations up to 100 μM, suggesting its potential for topical applications in cosmetics and dermatological treatments .
Anti-Cancer Properties
This compound has shown promising results in inhibiting the progression of non-small cell lung cancer (NSCLC). In vitro studies demonstrated that this compound reduces cell viability, colony formation, and migration of NSCLC cells while inducing apoptosis.
Key Findings:
- Mechanism : The compound downregulates PI3K-AKT signaling pathways, which are pivotal in cancer cell proliferation and metastasis. It also induces cell cycle arrest and modulates epithelial-mesenchymal transition (EMT) associated genes .
- In Vivo Efficacy : In xenograft mouse models, this compound significantly suppressed tumor growth without evident toxicity to normal tissues .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of ischemia/reperfusion injury. Studies indicate that this compound can mitigate blood-brain barrier disruption and reduce the levels of inflammatory mediators following ischemic insults.
Key Findings:
- Mechanism : this compound treatment resulted in reduced expression of pro-inflammatory cytokines such as IL-1β and TNF-α, along with decreased iNOS activity .
- Cognitive Enhancement : In models of cognitive dysfunction induced by LPS, this compound improved learning and memory functions by enhancing cholinergic neurotransmission and reducing neuroinflammation .
Cosmetic Applications
Given its anti-inflammatory properties and safety profile, this compound is being investigated for use in cosmetic formulations aimed at treating skin conditions characterized by inflammation.
Key Findings:
- Topical Formulations : The compound's ability to inhibit inflammatory cytokine production suggests it could be beneficial in formulations designed for sensitive or inflamed skin .
Summary Table of this compound Applications
Application Area | Mechanism/Effect | Key Findings |
---|---|---|
Anti-Inflammatory | Inhibition of NF-κB and MAPK pathways | Reduced cytokine levels; safe for topical use |
Anti-Cancer | Downregulation of PI3K-AKT signaling | Suppressed NSCLC growth; induced apoptosis |
Neuroprotective | Attenuation of BBB disruption; reduced inflammation | Improved cognitive function; reduced iNOS activity |
Cosmetic | Anti-inflammatory properties | Potential for treating sensitive skin conditions |
Mechanism of Action
Xanthotoxol exerts its effects through several molecular targets and pathways:
Anti-inflammatory Pathway: this compound inhibits the nuclear factor kappa B (NF-κB) pathway, reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).
Neuroprotective Pathway: this compound attenuates blood-brain barrier disruption and reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby protecting against cerebral ischemia.
Comparison with Similar Compounds
Xanthotoxol belongs to the psoralen/coumarin family, which includes structurally and functionally related compounds. Below is a detailed comparison:
Anti-Inflammatory Activity
Key Findings:
- This compound vs. 5-Hydroxypsoralen, 5-Methoxypsoralen, 8-Methoxypsoralen: this compound (8-hydroxypsoralen) exhibits superior inhibition of PGE2 production (93.24% at 250 μM) compared to other derivatives in LPS-induced RAW264.7 cells.
- This compound vs. Bergaptol: Both inhibit COX-2 and iNOS, but this compound shows broader pathway modulation (NF-κB and MAPK) .
Table 1: Anti-Inflammatory Effects of Selected Coumarins
Antioxidant Capacity
Key Findings:
- This compound vs. Bergaptol: Bergaptol (BER) demonstrates higher antioxidant activity than this compound (XAN) in nonpolar media, attributed to radical adduct formation at C-3, C-5, and C-8 positions .
- This compound vs. Flavonoids: In Tartary buckwheat, this compound is upregulated alongside quercetin derivatives but shows lower antioxidant potency compared to kaempferol and γ-glutamylcysteine .
Cytotoxic and Antiproliferative Effects
Key Findings:
- This compound vs. Imperatorin/Isopimpinellin :
this compound inhibits TCTC cell proliferation (IC50: ~11.92 µg/mL) without requiring photostimulation, unlike imperatorin and isopimpinellin, which depend on UV activation . - Synergy with Cisplatin: this compound exhibits additive effects with cisplatin in melanoma cells, whereas imperatorin shows antagonism .
Table 2: Cytotoxicity and Pharmacological Interactions
Compound | IC50 (µg/mL) | Photostimulation Required | Synergy with Cisplatin |
---|---|---|---|
This compound | 11.92 | No | Additive |
Imperatorin | 15.6 | Yes | Antagonistic |
Osthole | 8.5 | No | Synergistic |
Key Findings:
- This compound as a Precursor: Imperatorin may form via dehydration of this compound with isopentenol, suggesting a biosynthetic link .
- Post-Processing Conversion :
Sulfur fumigation converts imperatorin and isoimperatorin into this compound and bergaptol, altering pharmacological profiles .
Pharmacological Specificities
Biological Activity
Xanthotoxol, a compound derived from the plant Ruta species, particularly Ruta graveolens, has garnered attention for its diverse biological activities. This article explores the pharmacological effects, metabolic pathways, and potential therapeutic applications of this compound based on recent research findings.
Neuroprotective Effects
This compound has demonstrated significant neuroprotective properties. A study investigated its impact on ischemia/reperfusion-induced damage in the brain. The results indicated that this compound treatment significantly reduced blood-brain barrier (BBB) disruption and lowered levels of pro-inflammatory mediators such as IL-1β, TNF-α, and nitric oxide (NO) in animal models. Additionally, it attenuated the activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting a protective mechanism against neuroinflammation and oxidative stress .
Sedative Activity
Research evaluating the central nervous system effects of this compound reported dose-dependent sedative effects in various animal models, including dogs, cats, and rodents. Doses ranging from 5 to 20 mg/kg resulted in observable sedative behavior, indicating potential applications in managing anxiety and sleep disorders .
2. Metabolism and Drug Interaction
This compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4. A detailed study assessed its inhibitory effects on these enzymes using human liver microsomes. The findings revealed that this compound exhibited stronger inhibition of CYP3A4 (IC50 = 7.43 µM) compared to CYP1A2 (IC50 = 27.82 µM). This suggests that this compound could interact with other drugs metabolized by these enzymes, potentially leading to altered pharmacokinetics .
Kinetic Parameters
The metabolic kinetics of this compound followed Michaelis-Menten dynamics, with calculated at 0.55 nmol·min·mg and at 8.46 µM. The inhibition was characterized as noncompetitive for both CYP1A2 and CYP3A4 .
3. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. A study focusing on extracts from Ruta montana highlighted the antimicrobial activity of this compound against various pathogens, suggesting its potential use as a natural antimicrobial agent .
4. Summary of Research Findings
5. Case Studies
Case Study: Neuroprotective Mechanism
In an experimental model of ischemic stroke, this compound was administered post-reperfusion. The treatment led to significant improvements in neurological scores and histopathological assessments compared to control groups, supporting its role as a neuroprotective agent.
Case Study: Sedative Properties
In a controlled trial involving rodents, varying doses of this compound were tested for sedative effects. The results indicated a clear dose-response relationship, paving the way for further exploration into its use for anxiety management.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing xanthotoxol in laboratory settings?
this compound can be synthesized in four steps starting from 2,6-dihydroxyacetophenone and bromoacetaldehyde diethyl acetal. Key reactions include sulfuric acid-catalyzed Pechmann condensation with malic acid and Baeyer-Villiger oxidation to construct the pyran-2-one moiety. The process yields 42%, with subsequent methylation or alkylation steps producing derivatives like xanthotoxin and imperatorin .
Q. Which analytical techniques are recommended for verifying this compound purity and structural integrity?
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for purity assessment and structural confirmation. Mass spectrometry (MS) further validates molecular weight and fragmentation patterns. These methods are critical for ensuring batch consistency in pharmacological studies .
Q. What in vitro models are commonly used to evaluate this compound’s anti-inflammatory activity?
LPS-stimulated RAW264.7 murine macrophages are widely employed to study this compound’s inhibition of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and MAPK/NF-κB signaling. Dose-response experiments (e.g., 62.5–250 μM) with Western blotting for phosphorylated ERK, JNK, and p38 are standard .
Advanced Research Questions
Q. How does this compound modulate the NF-κB pathway in inflammatory and neurodegenerative models?
In LPS-activated macrophages, this compound suppresses NF-κB nuclear translocation by inhibiting IκBα degradation, reducing downstream cytokines like IL-6 and COX-2. In cerebral ischemia models, it attenuates BBB disruption by downregulating NF-κB-driven iNOS and ICAM-1 expression .
Q. What experimental designs are effective for studying this compound’s synergy with chemotherapeutic agents?
Isobolographic analysis in melanoma cells (e.g., A375 and FM55) reveals additive/synergistic interactions between this compound and cisplatin. Co-treatment regimens require dose matrices (e.g., IC50 ratios) and MTT assays to quantify antiproliferative effects. Synergy is attributed to enhanced apoptosis via dual MAPK inhibition and DNA damage .
Q. How can researchers address discrepancies in this compound’s efficacy across different disease models?
Variability in outcomes (e.g., anti-inflammatory vs. neuroprotective effects) may stem from model-specific pharmacokinetics or off-target signaling. Cross-validation using orthogonal assays (e.g., ELISA for cytokines, immunohistochemistry for tissue-specific markers) and PK/PD modeling can clarify context-dependent mechanisms .
Q. What protocols ensure safe handling of this compound in laboratory environments?
Follow EU Regulation (EC) No 1272/2008 guidelines: use NIOSH-approved respirators, EN 374-certified gloves, and safety goggles. Avoid dust formation; store in sealed containers at room temperature. Ethanol is preferred for solubilization due to this compound’s limited aqueous solubility .
Q. How should researchers optimize this compound dosing in combination therapies to minimize toxicity?
Preclinical studies in rodent models recommend staggered dosing (e.g., this compound administered 1–12 hours post-ischemia) to reduce hepatic metabolism interference. Pharmacokinetic profiling (e.g., LC-MS for plasma concentration) ensures therapeutic levels without off-target effects .
Properties
IUPAC Name |
9-hydroxyfuro[3,2-g]chromen-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6O4/c12-8-2-1-6-5-7-3-4-14-10(7)9(13)11(6)15-8/h1-5,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVYQQGERKEAHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=C(C3=C(C=CO3)C=C21)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173910 | |
Record name | Xanthotoxol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50173910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Xanthotoxol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029457 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2009-24-7 | |
Record name | Xanthotoxol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2009-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xanthotoxol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002009247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xanthotoxol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401269 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Xanthotoxol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50173910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.295 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | XANTHOTOXOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RL486L8A5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Xanthotoxol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029457 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
251 - 252 °C | |
Record name | Xanthotoxol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029457 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.